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molecular formula C13H15NO2 B8343678 ethyl 3,7-dimethyl-1H-indole-2-carboxylate

ethyl 3,7-dimethyl-1H-indole-2-carboxylate

Cat. No. B8343678
M. Wt: 217.26 g/mol
InChI Key: HPYDILCDUTXQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202993B2

Procedure details

The title compound is prepared by saponification of 3,7-dimethyl-1H-indole-2-carboxylic acid ethyl ester (prepared by Fischer indole synthesis as described in Tetrahedron Lett. 2003, 44, 5665) using the procedure described above for the synthesis of 5-chloro-7-cyanomethyl-1H-indole-2-carboxylic acid (acid 1, step g)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([C:14]=1[CH3:15])=[CH:12][CH:11]=[CH:10][C:9]=2[CH3:16])=[O:5])C.ClC1C=C2C(=C(CC#N)C=1)NC(C(O)=O)=C2>>[CH3:15][C:14]1[C:13]2[C:8](=[C:9]([CH3:16])[CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]=1[C:4]([OH:5])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=C(C=CC=C2C1C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=C(C1)CC#N)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=C(C1)CC#N)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NC2=C(C=CC=C12)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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